N-(Aminoiminomethyl)butyramide

Description

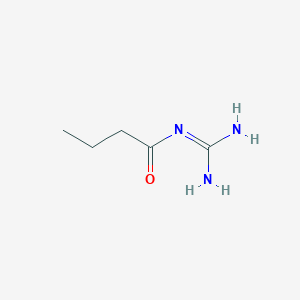

N-(Aminoiminomethyl)butyramide is a substituted amidine derivative characterized by a butyramide backbone linked to an aminoiminomethyl group. Amidines, such as this compound, are pharmacologically significant due to their structural versatility and biological activity. For instance, amidine-containing moieties like benzimidazoles and tetrahydropyrimidines are prevalent in drug development . The aminoiminomethyl group in this compound likely enhances its ability to participate in hydrogen bonding and electrostatic interactions, making it a candidate for targeting enzymes or receptors.

Properties

CAS No. |

4417-83-8 |

|---|---|

Molecular Formula |

C5H11N3O |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

N-(diaminomethylidene)butanamide |

InChI |

InChI=1S/C5H11N3O/c1-2-3-4(9)8-5(6)7/h2-3H2,1H3,(H4,6,7,8,9) |

InChI Key |

OZRCULZKJLSCQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N=C(N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Butyramide

Butyramide derivatives vary in substituents and functional groups, leading to distinct biological and chemical properties. Key comparisons include:

Key Findings:

- This highlights the role of aromatic substituents in enzyme recognition .

- Antiproliferative Effects : In erythroleukemia cells, N-butyramide inhibits proliferation and induces hemoglobin synthesis more effectively than isobutyramide, suggesting that linear chain structure (vs. branched) enhances activity .

- Differentiation Induction : Tributyrin, a butyrate ester, outperforms butyramide in inducing differentiation in neuroblastoma cells, likely due to improved cellular uptake or metabolic stability .

Pharmacological Amidines

Amidines, including N-substituted variants, are critical in drug design. For example:

- Benzimidazole derivatives (e.g., N-(4-benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide) exhibit antiulcer and antimicrobial activities, demonstrating how heterocyclic additions modulate biological effects .

- Pyronopaline, a natural amidine derivative, is catabolized by Agrobacterium tumefaciens, suggesting amidines may serve as biomarkers or metabolic intermediates in pathogenic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.